1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring substituted with an aminoethyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclopentane ring and introduce the aminoethyl group through a series of substitution reactions. The pyrazole moiety can be synthesized separately and then attached to the cyclopentane ring via a coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole moiety can play a crucial role in binding to these targets, influencing the compound’s overall efficacy .
Comparison with Similar Compounds
- 1-[2-Amino-1-(1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid
Uniqueness: The presence of the 1-methyl-1H-pyrazol-5-yl group in 1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid distinguishes it from other similar compounds. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it unique in its applications .
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[2-amino-1-(2-methylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-15-10(4-7-14-15)9(8-13)12(11(16)17)5-2-3-6-12/h4,7,9H,2-3,5-6,8,13H2,1H3,(H,16,17) |
InChI Key |
PLIPXDWJHCRGQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(CN)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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